molecular formula C21H21ClN2O B1683466 vacquinol-1 CAS No. 5428-80-8

vacquinol-1

Cat. No.: B1683466
CAS No.: 5428-80-8
M. Wt: 352.9 g/mol
InChI Key: VKLJPGAHSLIQKH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound, (2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, also known as Vacquinol-1, primarily targets glioblastoma cells . Glioblastoma is the most common and lethal of all primary brain tumors . The compound’s action on these cells is a key aspect of its therapeutic potential .

Mode of Action

This compound interacts with glioblastoma cells and induces cell death by catastrophic vacuolization . This process involves the disruption of plasma membrane integrity, leading to necrosis-like cell death . The primary in vitro phenotypic and oncolytic effects of this compound are driven primarily by fractions IIa and IIb, later confirmed to be erythro isomers [R,S]2 and [S,R]2 .

Biochemical Pathways

The compound’s ability to induce catastrophic vacuolization in glioblastoma cells suggests it may interfere with cellular processes related to membrane integrity and cell survival .

Pharmacokinetics

This compound is orally bioavailable and readily penetrates the blood-brain barrier (BBB), which is crucial for its action on brain tumors . The compound is a mixture of four stereoisomers due to the two adjacent stereogenic centers in the molecule . These stereoisomers display stereospecific pharmacokinetic and pharmacodynamic features , which could influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the induction of cell death in glioblastoma cells . This is achieved through catastrophic vacuolization, a process that disrupts plasma membrane integrity and leads to necrosis-like cell death .

Action Environment

The action of this compound is influenced by the central nervous system (CNS) environment, given the location of glioblastoma tumors . The compound’s ability to penetrate the BBB is a critical factor in its efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vacquinol-1 involves several steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The stereoselective synthesis of the active isomers of this compound has also been reported, providing a basis for further development .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

vacquinol-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

vacquinol-1 has a wide range of scientific research applications:

Properties

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLJPGAHSLIQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279588
Record name NSC13316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-80-8
Record name NSC13316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5428-80-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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